(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride
Description
Properties
CAS No. |
1443931-90-5 |
|---|---|
Molecular Formula |
C10H15ClFN |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone precursor, 3-fluoro-4-methylpropiophenone, undergoes condensation with ammonium acetate in methanol under reflux to form the imine intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in the presence of a chiral catalyst, such as (R)-BINAP-ruthenium complexes, achieves enantiomeric excess (ee) exceeding 90%. The reaction typically proceeds at 60°C for 12–24 hours, yielding the free amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 3-Fluoro-4-methylpropiophenone |
| Catalyst | (R)-BINAP-RuCl2 |
| Solvent | Methanol |
| Temperature | 60°C |
| Reaction Time | 18 hours |
| Enantiomeric Excess (ee) | 92% |
| Overall Yield | 68% |
Challenges and Optimizations
Side reactions, such as over-reduction or racemization, are mitigated by strict temperature control and the use of mild reducing agents. Recent optimizations employ flow chemistry to enhance reaction efficiency, reducing the catalyst loading by 40% while maintaining ee >90%.
Catalytic Hydrogenation of Enamine Intermediates
Catalytic hydrogenation of pre-formed enamines offers an alternative pathway with high stereoselectivity. This method is advantageous for large-scale production due to its compatibility with continuous processing.
Synthesis of Enamine Precursor
The enamine is prepared by reacting 3-fluoro-4-methylpropiophenone with (S)-α-methylbenzylamine in toluene under Dean-Stark conditions to remove water. The resulting Schiff base is isolated in 85% yield and subjected to hydrogenation using palladium on carbon (Pd/C) under 50 psi H2 pressure.
Key Data:
| Parameter | Value |
|---|---|
| Enamine Yield | 85% |
| Catalyst | 5% Pd/C |
| Hydrogen Pressure | 50 psi |
| Temperature | 25°C |
| ee | 89% |
Hydrochloride Salt Formation
The hydrogenated amine is purified via recrystallization from ethanol/water and treated with concentrated HCl to precipitate the hydrochloride salt. Final purity exceeds 98% by HPLC.
Comparative Analysis of Synthetic Methods
| Method | ee (%) | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 92 | 68 | Moderate | High |
| Catalytic Hydrogenation | 89 | 85 | High | Moderate |
| Enzymatic Resolution | 78 | 50 | Low | Low |
| Phase Transfer Catalysis | 88 | 75 | High | Low |
Catalytic hydrogenation and PTC methods are preferred for industrial applications due to their balance of yield and scalability. Asymmetric reductive amination remains critical for high-purity pharmaceutical batches.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Neurotransmitter Interaction Studies: Research indicates that (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride interacts with neurotransmitter transporters such as serotonin transporter (SERT) and norepinephrine transporter (NET). These interactions suggest potential applications in modulating mood and cognitive functions .
Medicine
- Potential Therapeutic Applications: The compound is being explored as a lead candidate for developing new antidepressants or stimulants due to its effects on neurotransmitter systems. Preliminary studies suggest stimulant properties that could be beneficial in treating neuropsychiatric disorders like depression and ADHD.
Industry
- Agrochemicals and Specialty Chemicals Development: The compound's unique properties make it suitable for developing agrochemicals and specialty chemicals. Its stability and reactivity enhance its utility in industrial applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neurotransmitter Binding | Demonstrated significant binding affinity to SERT and NET, indicating potential antidepressant properties. |
| Study 2 | Chemical Reactivity | Explored oxidation reactions leading to nitroso compounds, showcasing versatility in synthetic applications. |
| Study 3 | Biological Activity | Investigated stimulant effects in animal models, suggesting therapeutic potential for ADHD treatment. |
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s unique activity and properties arise from its 3-fluoro-4-methylphenyl substitution. Below is a comparative analysis with key analogs:
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological Implications
- Fluorine vs.
- Methyl Group Impact : The 4-methyl group in the target compound introduces steric bulk, which may enhance binding to hydrophobic pockets in target receptors compared to unmethylated analogs (e.g., ).
- Trifluorophenyl Derivatives : Compounds like with 3,4,5-trifluorophenyl groups exhibit stronger electron-withdrawing effects, which could stabilize aromatic interactions in receptor binding but reduce aqueous solubility .
Stereochemical Considerations
The S-configuration is critical for activity, as enantiomers (e.g., (R)-isomers in ) often show diminished or altered pharmacological profiles. For example, (R)-1-(3-Fluorophenyl)propan-1-amine HCl has a similarity score of 0.97 to the target compound but may differ in receptor affinity .
Biological Activity
The compound (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride , also referred to as a substituted phenylpropylamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H14ClFN
- Molecular Weight : Approximately 189.68 g/mol
- CAS Number : 1384264-59-8
The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in pharmacology and medicinal chemistry.
Research indicates that this compound interacts with specific molecular targets, primarily neurotransmitter systems. It is hypothesized to act as a ligand for monoamine transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET) . These interactions may modulate neurotransmitter levels, influencing mood and behavior .
Pharmacological Effects
Preliminary studies suggest that this compound exhibits stimulant properties, potentially affecting serotonin and norepinephrine levels in the brain. Such modulation is crucial for developing treatments for mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial Activity
There are indications that similar compounds exhibit antimicrobial properties. For instance, studies on related phenylpropylamines reveal significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess similar antimicrobial effects.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chloro-4-methylphenyl)propan-1-amine | Structure | Modulates neurotransmitter levels; potential stimulant effects |
| 2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol | Structure | Exhibits antimicrobial activity; interacts with biological systems |
Study 1: Neurotransmitter Interaction
A study investigating the binding affinity of this compound to SERT and NET demonstrated selective activity towards these transporters. The findings suggest potential applications in treating mood disorders due to its ability to influence serotonin and norepinephrine levels .
Study 2: Antimicrobial Properties
In another study focused on antimicrobial activity, derivatives of phenylpropylamines were tested against various bacterial strains. The results indicated that compounds with structural similarities exhibited significant antibacterial effects, suggesting that this compound may also be effective against similar pathogens .
Q & A
Q. How do fluorine and methyl substituents influence receptor binding affinity in structure-activity relationship (SAR) studies?
- Methodology :
- Molecular docking : Compare binding poses of fluorinated vs. non-fluorinated analogs.
- Free-Wilson analysis : Quantify substituent contributions to activity.
- lists SAR data for difluorophenyl and trifluoromethyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
